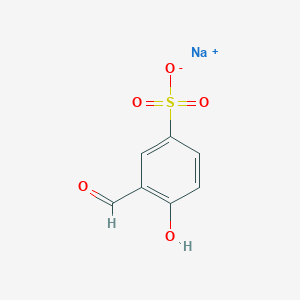
5-Sulfosalicylaldehyde sodium salt
Overview
Description
Mechanism of Action
Target of Action
5-Sulfosalicylaldehyde sodium salt, also known as sodium 3-formyl-4-hydroxybenzenesulfonate, is a versatile compound that interacts with various targets. It is acidic and can form salts with metal ions . This property allows it to act as a chelating agent, binding to metal ions and altering their chemical behavior.
Mode of Action
The compound’s mode of action is primarily through its ability to form salts with metal ions. This interaction results in the formation of stable complexes, which can influence the behavior of the metal ions . For example, in analytical chemistry, it is often used as a reducing agent or chelating agent .
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water suggests that it could be more effective in aqueous environments . Additionally, its stability and efficacy could potentially be affected by factors such as pH and the presence of other ions or molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Sulfosalicylaldehyde sodium salt can be synthesized through the reaction of sulfosalicylic acid with formaldehyde under basic conditions. The reaction typically involves the use of sodium hydroxide as a base to facilitate the formation of the sodium salt .
Industrial Production Methods
In industrial settings, the compound is produced by reacting sulfosalicylic acid with formaldehyde in the presence of a sodium hydroxide solution. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through crystallization .
Chemical Reactions Analysis
Types of Reactions
5-Sulfosalicylaldehyde sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfosalicylic acid.
Reduction: It can be reduced to form sulfosalicylic alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the aldehyde and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly used.
Major Products
Oxidation: Sulfosalicylic acid.
Reduction: Sulfosalicylic alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Sulfosalicylaldehyde sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Sulfosalicylic acid: Similar in structure but lacks the aldehyde group.
Salicylaldehyde: Similar in structure but lacks the sulfonic acid group.
Sulfosalicylamide: Contains an amide group instead of an aldehyde group.
Uniqueness
5-Sulfosalicylaldehyde sodium salt is unique due to the presence of both the aldehyde and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
sodium;3-formyl-4-hydroxybenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXAEMDIJSTBY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper?
A1: The research paper focuses on developing an efficient method for synthesizing 5-sulfosalicylaldehyde sodium salt []. While the abstract doesn't provide details about the specific synthesis method, it highlights the importance of finding efficient synthetic routes for chemical compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(1R,2R,3R,4R,7S,9R,10R,11R,14S)-2,3,10-triacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] acetate](/img/structure/B99973.png)

![benzyl (NE)-N-[amino(methoxy)methylidene]carbamate](/img/structure/B99977.png)






![5,6,8,9-Tetrahydrodibenz[a,j]anthracene](/img/structure/B99996.png)



